1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
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Overview
Description
1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxin ring system, a chlorinated aromatic ring, and a propanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Chlorination: The benzodioxin ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated benzodioxin is reacted with isopropylamine to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated benzodioxins on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring system but lacks the chlorinated aromatic ring and the propanolamine moiety.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: This compound also features the benzodioxin ring system but has an ethanone group instead of the propanolamine moiety.
Uniqueness
1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its combination of a chlorinated benzodioxin ring and a propanolamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[(6-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4.ClH/c1-9(2)16-7-10(17)8-20-13-11(15)3-4-12-14(13)19-6-5-18-12;/h3-4,9-10,16-17H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFAYMCIDROFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC2=C1OCCO2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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